molecular formula C15H12BrCl2NO2 B3453786 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B3453786
M. Wt: 389.1 g/mol
InChI Key: VZCNBVNAAUUXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide, also known as BMDP, is a research chemical that belongs to the amphetamine class. It is a designer drug that has gained popularity among researchers due to its potential as a psychoactive substance. BMDP is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to other amphetamines, such as increased energy, euphoria, and increased sociability. It has also been shown to increase heart rate, blood pressure, and body temperature. This compound has been studied for its potential as a treatment for depression, anxiety, and ADHD, but more research is needed to fully understand its effects and potential therapeutic uses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide in lab experiments include its potential as a psychoactive substance, its ability to increase the release of neurotransmitters in the brain, and its potential therapeutic uses. However, the limitations of using this compound in lab experiments include its potential for abuse, its unknown long-term effects, and the lack of research on its safety and efficacy.

Future Directions

There are several future directions for 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide research, including studying its potential as a treatment for depression, anxiety, and ADHD, studying its effects on the brain and nervous system, and studying its potential for abuse and addiction. More research is needed to fully understand the effects and potential therapeutic uses of this compound.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide has gained popularity among researchers due to its potential as a psychoactive substance. It has been shown to have similar effects to other amphetamines, such as increased energy, euphoria, and increased sociability. This compound has also been studied for its potential as a treatment for depression, anxiety, and ADHD. However, more research is needed to fully understand its effects and potential therapeutic uses.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9-2-5-14(11(16)6-9)21-8-15(20)19-13-4-3-10(17)7-12(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCNBVNAAUUXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.